REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]([O:13]C)=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([N+:15]([O-:17])=[O:16])[CH:4]=1.[OH-].[K+]>O>[OH:13][C:12]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([N+:15]([O-:17])=[O:16])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=O)OC)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
625 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred until a homogeneous suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered clear
|
Type
|
ADDITION
|
Details
|
the filtrate is diluted with 3 l water
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
ADDITION
|
Details
|
100 ml of water and 200 ml 12N hydrochloric acid are added
|
Type
|
CUSTOM
|
Details
|
After 1.5 h the phases are separated
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 700 ml ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried on magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
after filtration they
|
Type
|
CUSTOM
|
Details
|
are evaporated down
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated again with 200 ml methylcyclohexane
|
Type
|
TEMPERATURE
|
Details
|
The residue is refluxed together with 1600 ml of methanol and 100 ml conc. sulphuric acid for 16.5 h
|
Duration
|
16.5 h
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated down until crystallisation
|
Type
|
ADDITION
|
Details
|
1000 ml of water are added
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with 500 ml of water
|
Type
|
STIRRING
|
Details
|
After 1.5 h stirring the precipitate
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with 500 ml of water
|
Type
|
CUSTOM
|
Details
|
After the filter cake is dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 364 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |